Cas no 131467-87-3 (4-Hydrazino-7-nitro-benzofurazan hydrazine adduct)
4-Hydrazino-7-nitro-benzofurazan hydrazine adduct Chemical and Physical Properties
Names and Identifiers
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- NBD-H
- 4-HYDRAZINO-7-NITRO-2,1,3-BENZOXADIAZOLE HYDRAZINE
- 4-HYDRAZINO-7-NITROBENZOFURAZAN HYDRAZINE
- 4-HYDRAZINO-7-NITRO-BENZOFURAZAN HYDRAZINE ADDUCT
- 7-NITRO-4-BENZOFURAZANYL-HYDRAZINE HYDRAZINE ADDUCT
- Hydrazinonitrobenzoxadiazolehydrazine
- nbd-hforHPLClabeling
- 7-Nitro-4-benzofurazanyl-hydrazine hydrazine adduct NBD-H
- hydrazine,(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine
- NBD-H nbd-hforHPLClabeling
- NBD-H (=4-HYDRAZINO-7-NITRO-2,1,3-BENZOXADIAZOLE HYDRAZINE)
- 7-Nitro-4-benzofurazanyl-hydrazine hydrazine adduct, NBD-H
- 4-HYDRAZINYL-7-NITRO-2,1,3-BENZOXADIAZOLE HYDRAZINE
- Hydrazine--4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (1/1)
- 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct, suitable for fluorescence
- NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [for HPLC Labeling]
- 4-hydrazinyl-
- CS-0318614
- DA-76012
- J-006009
- BLIOAKMSUDUCKB-UHFFFAOYSA-N
- MFCD00191508
- hydrazine;(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine
- A5557
- DTXSID10584942
- AS-72927
- AKOS037647233
- 4-hydrazinyl-7-nitro-,2,1,3-Benzoxadiazole, hydrazine
- NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine), for HPLC Labeling
- 131467-87-3
- 4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole; hydrazine
- D95241
- 4-hydrazinyl-7-nitrobenzo[c][1,2,5]oxadiazole compound with hydrazine (1:1)
- 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct
-
- MDL: MFCD00191508
- Inchi: 1S/C6H5N5O3.H4N2/c7-8-3-1-2-4(11(12)13)6-5(3)9-14-10-6;1-2/h1-2,8H,7H2;1-2H2
- InChI Key: BLIOAKMSUDUCKB-UHFFFAOYSA-N
- SMILES: O1N=C2C(=CC=C(C2=N1)NN)[N+](=O)[O-].NN
Computed Properties
- Exact Mass: 227.07700
- Monoisotopic Mass: 227.07668717g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 175
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Boiling Point: 556°C at 760 mmHg
- Flash Point: 290.1°C
- PSA: 174.83000
- LogP: 1.93250
- Solubility: Not determined
4-Hydrazino-7-nitro-benzofurazan hydrazine adduct Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN REST
- Hazard Category Code: 2
- Safety Instruction: S35
-
Hazardous Material Identification:
- Storage Condition:0-10°C
4-Hydrazino-7-nitro-benzofurazan hydrazine adduct Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Hydrazino-7-nitro-benzofurazan hydrazine adduct Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N869735-10mg |
NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) |
131467-87-3 | 98% | 10mg |
¥156.60 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A5557-100mg |
4-Hydrazino-7-nitro-benzofurazan hydrazine adduct |
131467-87-3 | 98.0%(LC) | 100mg |
¥1100.0 | 2022-05-30 | |
| TRC | H718013-100mg |
4-Hydrazino-7-nitro-benzofurazan hydrazine adduct |
131467-87-3 | 100mg |
$374.00 | 2023-05-18 | ||
| TRC | H718013-250mg |
4-Hydrazino-7-nitro-benzofurazan hydrazine adduct |
131467-87-3 | 250mg |
$ 800.00 | 2023-09-07 | ||
| abcr | AB144759-100 mg |
NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine), for HPLC Labeling, 98%; . |
131467-87-3 | 98% | 100 mg |
€197.20 | 2023-07-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159210-10mg |
4-Hydrazino-7-nitro-benzofurazan hydrazine adduct |
131467-87-3 | >98.0%(HPLC) | 10mg |
¥193.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159210-100mg |
4-Hydrazino-7-nitro-benzofurazan hydrazine adduct |
131467-87-3 | >98.0%(HPLC) | 100mg |
¥1127.90 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A5557-100MG |
NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [for HPLC Labeling] |
131467-87-3 | >98.0%(HPLC) | 100mg |
¥990.00 | 2024-04-17 | |
| Chemenu | CM414517-100mg |
2,1,3-Benzoxadiazole, 4-hydrazinyl-7-nitro-, compd. with hydrazine (11) |
131467-87-3 | 95%+ | 100mg |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | D756877-100mg |
2,1,3-Benzoxadiazole, 4-hydrazinyl-7-nitro-, compd. with hydrazine (1:1) |
131467-87-3 | 98.0% | 100mg |
$485 | 2023-09-04 |
4-Hydrazino-7-nitro-benzofurazan hydrazine adduct Suppliers
4-Hydrazino-7-nitro-benzofurazan hydrazine adduct Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Additional information on 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct
Professional Introduction to 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct (CAS No. 131467-87-3)
The compound 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct, identified by the CAS number 131467-87-3, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The benzofurazan core, combined with the hydrazino and nitro functional groups, endows this molecule with distinctive reactivity and binding properties that make it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their therapeutic potential. Among these, benzofurazan derivatives have emerged as promising scaffolds for the development of novel drugs. The presence of both the hydrazino and nitro groups in 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct suggests a high degree of chemical versatility, enabling it to interact with biological targets in multiple ways. This dual functionality has been exploited in various research endeavors, particularly in the design of molecules with enhanced bioactivity and selectivity.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Studies have indicated that benzofurazan derivatives can serve as effective inhibitors of certain enzymes implicated in metabolic disorders and inflammatory diseases. The nitro group, in particular, has been shown to facilitate redox reactions, which are crucial for many biological processes. By leveraging these properties, researchers have been able to develop molecules that can selectively target pathological pathways without affecting normal cellular functions.
The hydrazine moiety in 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct further enhances its pharmacological profile. Hydrazine-based compounds have a long history of use in medicinal chemistry, with several drugs on the market that incorporate this functional group. The ability of hydrazine to form stable bonds with various biological targets makes it an attractive component for drug design. Recent studies have highlighted its potential in developing treatments for neurological disorders, where precise modulation of neural activity is essential.
Recent advancements in computational chemistry have also contributed to the understanding of 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct. Molecular modeling techniques have allowed researchers to predict how this compound might interact with biological targets at the atomic level. These simulations have provided valuable insights into the compound's binding affinity and mechanism of action, guiding the optimization process for future drug candidates. By integrating experimental data with computational predictions, scientists are able to accelerate the development pipeline significantly.
The synthesis of 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with advanced purification methods have enabled researchers to obtain high-purity samples suitable for both preclinical and clinical studies. These advancements are crucial for ensuring that subsequent research efforts are based on reliable and reproducible materials.
In conclusion, 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct (CAS No. 131467-87-3) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and functional groups make it a versatile tool for drug discovery, particularly in areas such as enzyme inhibition and neurological disorders. With ongoing research and technological advancements, this compound is poised to play a pivotal role in the development of next-generation therapeutics.
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